molecular formula C14H8ClNO3 B11115967 (5-chloroquinolin-8-yl) furan-2-carboxylate

(5-chloroquinolin-8-yl) furan-2-carboxylate

Cat. No.: B11115967
M. Wt: 273.67 g/mol
InChI Key: ANWBJZCIAVOROI-UHFFFAOYSA-N
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Description

(5-chloroquinolin-8-yl) furan-2-carboxylate is an organic compound that features a quinoline ring substituted with a chlorine atom at the 5-position and a furan-2-carboxylate ester group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloroquinolin-8-yl) furan-2-carboxylate typically involves the esterification of 5-chloroquinoline-8-carboxylic acid with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-chloroquinolin-8-yl) furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of (5-chloroquinolin-8-yl) furan-2-carboxylate involves its interaction with cellular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to cell death in pathogenic microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloroquinolin-8-yl) furan-2-carboxylate is unique due to its combined structural features of a quinoline ring and a furan-2-carboxylate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) furan-2-carboxylate

InChI

InChI=1S/C14H8ClNO3/c15-10-5-6-11(13-9(10)3-1-7-16-13)19-14(17)12-4-2-8-18-12/h1-8H

InChI Key

ANWBJZCIAVOROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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